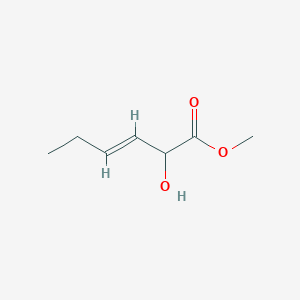

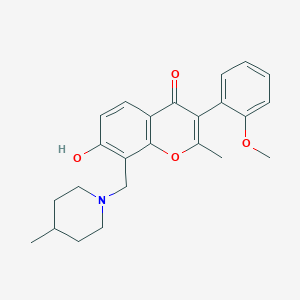

(2,3-Dimethoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can help to understand its reactivity and stability .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral data .Scientific Research Applications

Synthesis Techniques and Derivatives

Selective Bromination and O-Demethylation : A study by Çetinkaya et al. (2011) explored the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone under different conditions, resulting in nine new bromophenol derivatives through selective O-demethylation. This showcases an approach to synthesizing structurally diverse brominated phenols from dimethoxyphenyl methanone derivatives Çetinkaya, Menzek, Şahin, & Balaydın, 2011.

Antioxidant Activities and Phenol Derivatives : Research by Artunç et al. (2020) focused on synthesizing phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, evaluating their antioxidant activities. This work highlights the potential of dimethoxyphenyl derivatives in developing antioxidant compounds Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020.

Applications in Anti-tumor Agents

Development of Anti-tumor Agents : Hayakawa et al. (2004) designed and synthesized (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone as a biologically stable derivative showing selective cytotoxicity against a tumorigenic cell line. This study presents a direct application in developing anti-tumor agents from dimethoxyphenyl derivatives Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004.

Library Synthesis for Anti-tumor Agents : In a parallel study, Hayakawa et al. (2004) employed solution-phase parallel synthesis to develop (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, an optimized derivative for selective cytotoxicity against tumorigenic cell lines. This represents advancements in anti-tumor drug development using dimethoxyphenyl compounds Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-15-7-4-5-8-16(15)19-11-12-22(13-14-26-19)21(23)17-9-6-10-18(24-2)20(17)25-3/h4-10,19H,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXFGRATYYSBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)

![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)

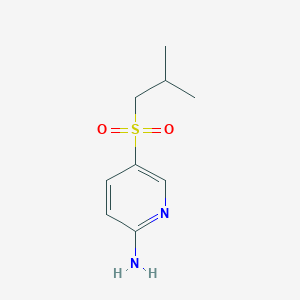

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

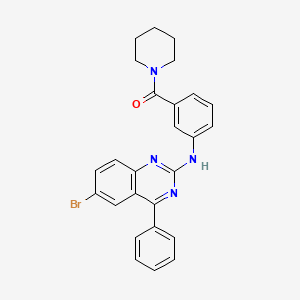

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)

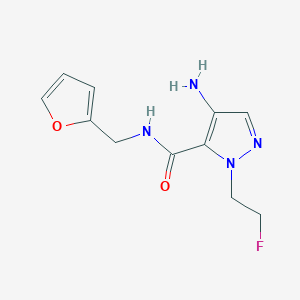

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)